Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate

Description

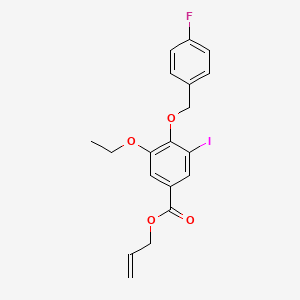

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate is a benzoate ester derivative featuring a complex substitution pattern. Its structure includes:

- An allyl ester group at the carboxyl position.

- 3-ethoxy and 5-iodo substituents on the aromatic ring.

- A 4-((4-fluorobenzyl)oxy) group, introducing both fluorine and benzyl ether functionalities.

This compound’s synthesis likely involves multi-step reactions, including nucleophilic aromatic substitution and esterification. Similar protocols, such as those for synthesizing 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde (B1), employ potassium carbonate (K₂CO₃) in acetonitrile (ACN) to facilitate ether bond formation .

Properties

Molecular Formula |

C19H18FIO4 |

|---|---|

Molecular Weight |

456.2 g/mol |

IUPAC Name |

prop-2-enyl 3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzoate |

InChI |

InChI=1S/C19H18FIO4/c1-3-9-24-19(22)14-10-16(21)18(17(11-14)23-4-2)25-12-13-5-7-15(20)8-6-13/h3,5-8,10-11H,1,4,9,12H2,2H3 |

InChI Key |

TUHIKNYLPGZMIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Ethoxy Group:

Introduction of the Fluorobenzyl Ether: This step involves the reaction of 4-fluorobenzyl alcohol with the intermediate compound to form the fluorobenzyl ether linkage.

Iodination: The iodination of the benzoate ring is typically carried out using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 5-iodo group in the target compound increases molecular weight and polarizability compared to non-iodinated analogs like B1. Iodine’s large atomic radius may enhance halogen bonding, influencing crystal packing .

- Synthetic Complexity : Introducing iodine likely requires controlled conditions (e.g., iodination via electrophilic substitution), contrasting with the straightforward alkylation used for B1 .

- Fluorine’s Role : The 4-fluorobenzyl group, common in B1 and the target compound, contributes to metabolic stability and lipophilicity, a feature shared with pharmaceutical agents like the benzimidazoles in .

Spectral and Crystallographic Properties

- IR Spectroscopy: The target compound’s IR spectrum may exhibit: C=O stretch (ester) at ~1700–1750 cm⁻¹. C-I stretch (weak, ~500–600 cm⁻¹). C-F vibrations (1200–1100 cm⁻¹), similar to B1 . Peaks associated with allyl groups (~1640 cm⁻¹, C=C stretch). Non-polarized IR spectra of cyclobutene-dione derivatives () highlight how substituents like ethoxy or iodo alter absorption patterns .

X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining such structures . The iodine atom’s electron density may facilitate phasing, while the 4-fluorobenzyl group could induce steric effects, deviating from the T-shape observed in codeine derivatives .

Reactivity and Functional Potential

- Ester Hydrolysis : The allyl ester may undergo hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives, a pathway less accessible in acetylated opioids like 6-O-acetylcodeine .

- Biological Activity : Fluorinated benzyl ethers, as seen in B1 and benzimidazoles (), are associated with antimicrobial and anticancer activity, suggesting possible therapeutic avenues for the target compound .

Biological Activity

Allyl 3-ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanism of action, and comparisons with related compounds.

Chemical Structure and Properties

Molecular Formula: CHFIO

Molecular Weight: Approximately 456.25 g/mol

CAS Number: 1706450-54-5

The compound features an allyl group, an ethoxy moiety, a fluorobenzyl ether, and an iodine substituent on a benzoate backbone. The structural complexity contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is known for its efficiency in forming carbon–carbon bonds under mild conditions. The reaction steps generally involve:

- Formation of the benzoate backbone.

- Introduction of the allyl and ethoxy groups.

- Substitution reactions to incorporate the fluorobenzyl and iodine substituents.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. The presence of functional groups allows it to engage in various biochemical pathways:

- Allyl Group: This may facilitate nucleophilic attack in substitution reactions.

- Iodine Atom: Acts as a leaving group, enhancing reactivity.

- Fluorobenzyl Ether: Potentially interacts with biological receptors or enzymes.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Analogous compounds have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

| Compound Name | Cancer Type | IC (µM) | Reference |

|---|---|---|---|

| Allyl 3-ethoxy-4-(benzyloxy)-5-iodobenzoate | Breast Cancer | 10 | |

| Ethyl 3-fluoro-4-(benzyloxy)-5-bromobenzoate | Lung Cancer | 15 |

Neuroprotective Effects

Research indicates that fluorinated compounds similar to this compound may bind to β-amyloid plaques in Alzheimer’s disease models, suggesting potential neuroprotective effects. In animal studies, compounds were shown to localize in brain regions affected by amyloid deposition.

Case Studies

- In Vivo Studies:

-

Cell Line Studies:

- In vitro assays using human cancer cell lines revealed that derivatives of this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations .

Comparison with Related Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Allyl 3-methoxy-4-(benzyloxy)-5-bromobenzoate | Lacks fluorine substituent | Lower anticancer activity |

| Ethyl 3-fluoro-4-(benzyloxy)-5-bromobenzoate | Contains bromine instead of iodine | Moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.